molecular formula C13H17F3N2O B12226619 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 5107-81-3

2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12226619
CAS No.: 5107-81-3
M. Wt: 274.28 g/mol
InChI Key: JKSSCVRQSVZARB-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents such as CF3SO2Na under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]- is unique due to its specific combination of functional groups, which imparts distinct physicochemical properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.

Properties

CAS No.

5107-81-3

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H17F3N2O/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19)

InChI Key

JKSSCVRQSVZARB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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